2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate

Description

Systematic Nomenclature and Structural Identification

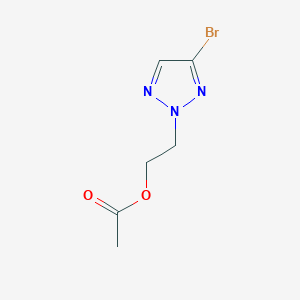

The compound is formally named This compound under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its molecular formula, C₆H₈BrN₃O₂ , reflects a 1,2,3-triazole core substituted with bromine at position 4 and an ethyl acetate group at position 2. The SMILES notation CC(=O)OCCN1N=CC(=N1)Br encodes this structure, emphasizing the triazole ring (N1N=CC(=N1)Br) and the ester-functionalized ethyl chain (CC(=O)OCC).

Key structural features include:

- Aromatic triazole ring : A five-membered heterocycle with three nitrogen atoms, stabilized by delocalized π-electrons.

- Bromine substituent : Electronegative halogen at position 4, influencing reactivity in cross-coupling reactions.

- Ethyl acetate moiety : Ester group providing steric bulk and hydrogen-bonding capacity.

The 2H tautomer predominates in solution due to thermodynamic stability, as observed in analogous triazole systems.

Historical Context in Triazole Chemistry Development

1,2,3-Triazoles were first characterized by Bladin in 1885, but their synthetic utility expanded with the advent of Huisgen azide-alkyne cycloaddition in the 1960s. The copper-catalyzed variant (CuAAC), developed in the 21st century, enabled regioselective synthesis of 1,4-disubstituted triazoles, paving the way for derivatives like this compound.

This compound exemplifies modern derivatization strategies combining halogenation and esterification to modulate:

- Pharmacokinetic properties : Enhanced solubility via the acetate group.

- Synthetic versatility : Bromine as a handle for Suzuki-Miyaura couplings.

Industrial-scale production became feasible after optimization of copper(I)-mediated cycloadditions, as evidenced by commercial availability through suppliers like EvitaChem and BLD Pharm.

Position Within 1,2,3-Triazole Derivative Classification Systems

The compound belongs to the monocyclic 2H-1,2,3-triazole subclass, distinguished by:

Classification hierarchies further categorize it as:

- Halogenated triazole : Bromine enhances reactivity in metal-catalyzed reactions.

- Ester-functionalized derivative : Acetate group broadens applications in prodrug design.

Comparative analysis with related structures:

| Feature | This compound | 1H-1,2,3-Triazole | Benzotriazole |

|---|---|---|---|

| Ring system | Monocyclic | Monocyclic | Fused benzene |

| Substituents | Br, ethyl acetate | H | H, benzene |

| Tautomer prevalence | 2H | 1H/2H mixture | 1H |

| Synthetic method | CuAAC | Huisgen | Benzannulation |

Data synthesized from.

Properties

Molecular Formula |

C6H8BrN3O2 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

2-(4-bromotriazol-2-yl)ethyl acetate |

InChI |

InChI=1S/C6H8BrN3O2/c1-5(11)12-3-2-10-8-4-6(7)9-10/h4H,2-3H2,1H3 |

InChI Key |

OKUYFQAZXBBYDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN1N=CC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate typically involves the reaction of 4-bromo-1,2,3-triazole with ethyl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol and acetic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-(4-substituted-2H-1,2,3-triazol-2-yl)ethyl acetate derivatives.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Hydrolysis: Formation of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethanol and acetic acid.

Scientific Research Applications

2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The acetate ester can be hydrolyzed to release the active triazole moiety, which then exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Regiochemical Isomers: 1H- vs. 2H-Triazole Derivatives

The position of the triazole substituent (1H vs. 2H) significantly impacts reactivity and physicochemical properties. For example:

- Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate vs. Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate :

- Synthesis Yields : The 1H isomer forms in higher yield (30%) compared to the 2H isomer (14%) under similar alkylation conditions, reflecting regioselective challenges .

- NMR Shifts : The 1H isomer exhibits a singlet at δ 7.69 ppm for triazole protons, while the 2H isomer shows two singlets (δ 7.75 and 7.71 ppm), indicating distinct electronic environments .

- Implications : The 2H-substituted derivatives (e.g., the target compound) may exhibit enhanced steric accessibility for further functionalization due to the ethyl acetate group’s positioning.

Substituent Effects: Bromine vs. Other Halogens or Functional Groups

- 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone: The bromoethanone group introduces strong electron-withdrawing effects, flattening the triazole ring conformation (Br–C–C=O torsion angle ≈ 1–3°) and promoting intermolecular halogen bonding (Br⋯Br interactions: 3.59–3.65 Å) .

Ester vs. Non-Ester Derivatives

- 4-(2-(4-Phenyl-2H-1,2,3-triazol-2-yl)ethyl)morpholine :

- Replacing the ethyl acetate group with a morpholine ring increases basicity and water solubility, favoring pharmaceutical applications (e.g., CNS penetration) .

- 2-(2-Bromoethyl)-2H-1,2,3-triazole (): The absence of an ester group simplifies the molecule but reduces hydrolytic stability compared to the target compound.

Crystallographic and Structural Comparisons

- The target compound’s bromine and ethyl acetate substituents likely influence crystal packing via C–H⋯O/N hydrogen bonds and halogen interactions, as seen in 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, which forms a 3D framework through C–H⋯O/N and Br⋯Br contacts .

Biological Activity

The compound 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate is a derivative of the 1,2,3-triazole family, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a triazole ring that contributes to its biological activity. The presence of the bromine atom enhances its reactivity, making it a potential candidate for various medicinal applications.

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties . Studies have shown that compounds with triazole structures exhibit significant activity against various bacterial and fungal strains. For instance, the triazole ring can inhibit the synthesis of ergosterol in fungi, leading to cell death.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Candida albicans | 18 | |

| Escherichia coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated cytotoxic effects in vitro, particularly against breast and lung cancer cells.

The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties , particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can have implications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several studies have investigated the pharmacological potential of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of triazole derivatives against multi-drug resistant strains of bacteria. The compound showed promising results in reducing bacterial load in infected mice models.

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The study concluded that further in vivo investigations are warranted to evaluate its therapeutic potential.

Q & A

Basic Research Questions

Q. How can regioselectivity in the synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl acetate be controlled during click chemistry?

- Methodology : Use base-mediated alkylation (e.g., DBU in acetonitrile) to favor N2-substitution over N1, as demonstrated in the synthesis of analogous triazole derivatives. Monitor reaction progress via TLC and confirm regiochemistry using : N2-substituted triazoles exhibit distinct proton resonances for triazole C-H groups (e.g., δ 7.75–7.71 ppm for 2H-triazole vs. δ 7.69 ppm for 1H-triazole) .

- Data Contradictions : Some protocols report lower yields (<30%) due to competing isomer formation, necessitating column chromatography for separation .

Q. What spectroscopic techniques are critical for characterizing the purity of this compound?

- Methodology :

- NMR : Confirm acetate integration (δ 4.26 ppm for ethyl CH, δ 1.29 ppm for CH) and bromo-triazole substitution (singlets at δ 7.7–7.8 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 275.98 for CHBrNO) .

Q. How does solvent choice impact the stability of this compound during storage?

- Methodology : Store in anhydrous ethyl acetate or acetonitrile at −20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol), which accelerate ester degradation. Monitor stability via periodic for acetate peak integrity .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodology : Use SHELXT for space-group determination from single-crystal X-ray data. Challenges include:

- Pseudo-symmetry : Non-centrosymmetric monoclinic space groups (e.g., Pn) may require twin refinement due to pseudo-screw axes .

- Halogen interactions : Bromine atoms exhibit Type-II interactions (Br···Br: 3.59–3.65 Å), influencing packing and thermal parameters .

Q. How can computational modeling predict the bioactivity of this compound against hypoxia-inducible factor (HIF) prolyl-hydroxylases?

- Methodology :

- Docking : Use AutoDock Vina to model interactions between the triazole core and HIF active-site residues (e.g., Fe coordination).

- QSAR : Correlate bromine’s electronegativity with inhibitory potency (IC) using analogs like ethyl 2-(2H-triazol-2-yl)acetate .

Q. What strategies resolve contradictions in reaction yields between solution-phase and solid-phase syntheses of bromo-triazole derivatives?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 days) and improves yields (>60%) by enhancing alkylation efficiency .

- Mechanistic analysis : Use kinetics to identify rate-limiting steps (e.g., base-mediated deprotonation) .

- Data Table :

| Method | Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 5 days | 14–30 | |

| Microwave | 30 min | 65 |

Critical Analysis of Evidence

- Synthesis : and highlight the importance of regiochemical control, but discrepancies in yields suggest scalability challenges.

- Crystallography : provides atomic-level insights into halogen interactions but lacks thermal ellipsoid data for bromine atoms.

- Biological Relevance : and link triazole derivatives to enzyme inhibition but lack direct data for the target compound, necessitating extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.